2-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalene
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Overview
Description
2-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalene is a hydrocarbon compound with a bicyclic structure. It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalene can be synthesized through the catalytic hydrogenation of naphthalene derivatives. The process involves the use of hydrogen gas in the presence of a catalyst, typically nickel or palladium, under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar hydrogenation process. The reaction is carried out in large reactors where naphthalene derivatives are exposed to hydrogen gas and a catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets and pathways. It functions as a hydrogen-donor solvent, transferring hydrogen atoms to other molecules. This property makes it useful in hydrogenation reactions and as a reducing agent in various chemical processes .
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene with similar chemical properties.
2-Methyl-1,2,3,4-tetrahydronaphthalene: A methyl-substituted derivative with slightly different reactivity.
Decahydronaphthalene: A fully hydrogenated derivative with different physical and chemical properties
Uniqueness: 2-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to act as a hydrogen-donor solvent and its applications in various fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
489438-21-3 |
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Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
3-ethyl-3-methyl-2,4-dihydro-1H-naphthalene |
InChI |
InChI=1S/C13H18/c1-3-13(2)9-8-11-6-4-5-7-12(11)10-13/h4-7H,3,8-10H2,1-2H3 |
InChI Key |
IWLFSKDJELHDKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC2=CC=CC=C2C1)C |
Origin of Product |
United States |
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